1-(2-Bromoethyl)cyclohex-1-ene

Description

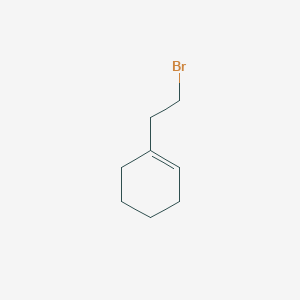

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Br/c9-7-6-8-4-2-1-3-5-8/h4H,1-3,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJPLQAAWZUXSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455374 | |

| Record name | 1-(2-Bromoethyl)cyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42185-54-6 | |

| Record name | 1-(2-Bromoethyl)cyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-bromoethyl)cyclohex-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Radical Addition:this Pathway Involves the Addition of Bromine Radicals Across the Double Bond.pearson.comwhile Electrophilic Addition of Bromine is a Common Reaction for Alkenes, Radical Addition Can Also Occur.quora.comlibretexts.org

For 1-(2-bromoethyl)cyclohex-1-ene, radical reactions could be initiated at the allylic positions of the cyclohexene (B86901) ring. The presence of the bromoethyl substituent may influence the regioselectivity of these reactions. Furthermore, the C-Br bond in the ethyl side chain could also undergo homolytic cleavage under certain radical conditions, leading to further reaction pathways.

The outcome of a radical reaction on this compound would be highly dependent on the specific reaction conditions, such as the initiator used and the concentration of radical species. masterorganicchemistry.com

| Reaction Type | Key Intermediate | Potential Product(s) |

| Radical Substitution | Allylic radical | Allylically brominated derivatives of this compound |

| Radical Addition | Bromoalkyl radical | Dibromo-derivatives of 1-(2-bromoethyl)cyclohexane |

| C-Br Homolysis | Alkyl radical on the side chain | Products from radical coupling or hydrogen abstraction |

This table outlines potential outcomes based on general principles of radical reactions of brominated cyclohexenes. stackexchange.comacs.orgchemtube3d.com

Chemical Reactivity and Transformation Pathways of 1 2 Bromoethyl Cyclohex 1 Ene

Reactivity of the Bromoethyl Moiety

The bromoethyl group, -CH₂CH₂Br, attached to the cyclohexene (B86901) ring at the C1 position, is the key reactive center for nucleophilic substitution and elimination reactions. The bromine atom is a good leaving group due to its ability to stabilize a negative charge as a bromide ion (Br⁻). The carbon atom to which the bromine is attached is a primary (1°) alkyl carbon, a structural feature that significantly influences the mechanistic pathways the compound will follow.

Elimination Reactions

Elimination reactions involve the removal of atoms or groups from adjacent carbon atoms to form a double bond. For 1-(2-bromoethyl)cyclohex-1-ene, this would involve the removal of the bromine atom and a proton from the adjacent carbon, potentially yielding 1-vinylcyclohex-1-ene.

The E1 (Elimination, Unimolecular) mechanism, much like the SN1 mechanism, proceeds through a carbocation intermediate. libretexts.orgnumberanalytics.com The formation of this carbocation is the slow, rate-determining step. numberanalytics.commasterorganicchemistry.com A base then removes a proton from a carbon atom adjacent to the carbocation, forming a double bond. libretexts.org

Because this compound is a primary alkyl halide, the E1 pathway is highly improbable. It would require the formation of the same unstable primary carbocation that disfavors the SN1 mechanism. libretexts.org Therefore, E1 reactions are not a significant transformation pathway for this compound. libretexts.orglibretexts.org E1 reactions typically compete with SN1 reactions and are favored for tertiary and secondary substrates under conditions involving weak bases and polar protic solvents. libretexts.org

E2 Mechanisms and Stereochemical Requirements

The presence of a bromine atom, a good leaving group, on the ethyl side chain of this compound allows it to undergo elimination reactions, particularly the E2 (bimolecular elimination) reaction. The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent (beta) to the carbon bearing the leaving group, and the leaving group departs simultaneously, forming a double bond. libretexts.org

A critical aspect of the E2 reaction is its stereochemical requirement for a periplanar arrangement of the beta-hydrogen and the leaving group. chemistrysteps.com This means they must lie in the same plane. There are two such arrangements: syn-periplanar (on the same side) and anti-periplanar (on opposite sides). chemistrysteps.com The anti-periplanar geometry is generally favored as it corresponds to a lower energy, staggered conformation of the molecule. chemistrysteps.com In the context of cyclohexyl systems, for an E2 reaction to proceed efficiently, both the leaving group and the adjacent proton must typically occupy axial positions to achieve the necessary anti-periplanar alignment. libretexts.orgmasterorganicchemistry.com This requirement can significantly influence the rate and outcome of the elimination reaction. libretexts.org

Regioselectivity in Alkene Formation (Zaitsev's Rule)

When an elimination reaction can result in the formation of more than one constitutional isomer of an alkene, the regioselectivity of the reaction becomes a key consideration. Zaitsev's rule is an empirical principle used to predict the major product in such cases. libretexts.orglibretexts.org The rule states that in an elimination reaction, the more substituted (and therefore more stable) alkene will be the major product. libretexts.orglibretexts.orgchemistrysteps.com This preference is attributed to the lower energy of the transition state leading to the more stable alkene. masterorganicchemistry.com

In the case of this compound, an E2 elimination would involve the removal of a proton from the carbon adjacent to the bromo-substituted carbon. This would lead to the formation of a conjugated diene system. The specific product formed would depend on which beta-hydrogen is abstracted by the base. Following Zaitsev's rule, the reaction would favor the formation of the most stable conjugated diene. masterorganicchemistry.comunizin.org However, it is important to note that the strict stereochemical requirements of the E2 reaction can sometimes override Zaitsev's rule, particularly in rigid cyclic systems. libretexts.org

Reactivity of the Cyclohexene Double Bond

The cyclohexene ring in this compound contains a carbon-carbon double bond, which is a site of high electron density. This makes it susceptible to attack by electrophiles, leading to a variety of addition reactions.

Electrophilic Addition Reactions

Electrophilic addition is a characteristic reaction of alkenes. libretexts.org In this type of reaction, the pi bond of the alkene is broken, and two new sigma bonds are formed. libretexts.org The reaction is initiated by an electrophile, which is an electron-seeking species.

Bromonium Ion Intermediates

When a halogen like bromine (Br₂) approaches the electron-rich double bond of an alkene, a cyclic halonium ion intermediate is often formed. masterorganicchemistry.comlumenlearning.comlibretexts.org In the case of bromine, this is called a bromonium ion. masterorganicchemistry.comchemguide.co.uklibretexts.org This three-membered ring contains a positively charged bromine atom bonded to both carbons of the original double bond. masterorganicchemistry.comchemguide.co.uklibretexts.org The formation of this intermediate is significant because it explains the observed stereochemistry of the addition reaction. The subsequent nucleophilic attack on one of the carbons of the bromonium ion occurs from the side opposite to the bulky bromonium ion, leading to an anti-addition product. masterorganicchemistry.comlibretexts.org

Regiochemical Control in Addition Reactions

When an unsymmetrical reagent adds to an unsymmetrical alkene, the regiochemistry of the addition is determined by which carbon atom of the double bond forms a bond with the electrophile. According to Markovnikov's rule, in the addition of a protic acid (HX) to an alkene, the hydrogen atom attaches to the carbon with the greater number of hydrogen atoms, while the halide attaches to the more substituted carbon. This is because the reaction proceeds through the more stable carbocation intermediate.

In the context of this compound, the double bond is trisubstituted. The addition of an electrophile will lead to the formation of a carbocation. The stability of this carbocation will dictate the regiochemical outcome of the reaction. For instance, in halofluorination reactions, the fluorine atom, being highly electronegative, will add to the carbon atom that can best stabilize the positive charge in the intermediate, which is in accordance with the Markovnikov rule. thieme-connect.de

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic compound, with the conversion of pi bonds into new sigma bonds. rdd.edu.iq The Diels-Alder reaction is a prominent example of a [4+2] cycloaddition, where a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring, typically a cyclohexene derivative. rdd.edu.iqnumberanalytics.comwikipedia.org

The cyclohexene double bond in this compound can potentially act as a dienophile in a Diels-Alder reaction. libretexts.org For the reaction to be efficient, the dienophile is often substituted with electron-withdrawing groups, which makes its double bond electron-poor and more reactive towards the electron-rich diene. libretexts.orglibretexts.org The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.orglibretexts.org

The following table summarizes the types of reactions discussed:

| Reaction Type | Reactant Site | Key Intermediate/Concept | Typical Product |

| E2 Elimination | Bromoethyl side chain | Anti-periplanar transition state | Conjugated diene |

| Electrophilic Addition | Cyclohexene double bond | Bromonium ion | Dihalo- or halo-substituted cyclohexane (B81311) |

| Diels-Alder Cycloaddition | Cyclohexene double bond (as dienophile) | [4+2] concerted mechanism | Bicyclic or polycyclic adduct |

Organometallic Chemistry: Grignard Reagent Formation and Reactions

Grignard reagents, organomagnesium halides with the general formula RMgX, are powerful tools in organic synthesis for forming new carbon-carbon bonds. sigmaaldrich.combyjus.com The formation of a Grignard reagent from this compound involves the reaction of the bromoalkane with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. sigmaaldrich.comlibretexts.org The general process for Grignard reagent formation is as follows:

R-X + Mg → R-Mg-X (where R is an alkyl or aryl group and X is a halogen)

For this compound, the reaction would yield 2-(cyclohex-1-en-1-yl)ethylmagnesium bromide. It is crucial that the reaction is conducted under strictly anhydrous conditions, as Grignard reagents are highly reactive towards water, which would quench the reagent and form an alkane. libretexts.orglibretexts.org

The resulting Grignard reagent is a strong nucleophile and a strong base. sigmaaldrich.com It can participate in a variety of reactions, most notably with carbonyl compounds like aldehydes and ketones to produce alcohols. byjus.comlibretexts.org The reaction proceeds via nucleophilic addition to the carbonyl carbon. Subsequent hydrolysis of the intermediate magnesium alkoxide salt in an acidic medium yields the final alcohol product. libretexts.orglibretexts.org

The type of alcohol formed depends on the nature of the carbonyl compound used:

Reaction with formaldehyde (B43269) (methanal) yields a primary alcohol. libretexts.orglibretexts.org

Reaction with other aldehydes results in the formation of secondary alcohols. libretexts.org

Reaction with ketones produces tertiary alcohols. libretexts.orglibretexts.org

A potential side reaction during the formation of Grignard reagents from allylic or homoallylic halides is dimerization (Wurtz-type coupling). stackexchange.com However, by using finely divided magnesium (such as 30 mesh) and maintaining low temperatures, the formation of the Grignard reagent can be favored over the coupling product. stackexchange.com

Below is a table summarizing the expected products from the reaction of 2-(cyclohex-1-en-1-yl)ethylmagnesium bromide with various electrophiles.

| Electrophile | Intermediate Product | Final Product after Hydrolysis | Product Class |

| Formaldehyde (HCHO) | 3-(Cyclohex-1-en-1-yl)propan-1-ol | Primary Alcohol | |

| Acetaldehyde (CH₃CHO) | 4-(Cyclohex-1-en-1-yl)butan-2-ol | Secondary Alcohol | |

| Acetone ((CH₃)₂CO) | 4-(Cyclohex-1-en-1-yl)-2-methylbutan-2-ol | Tertiary Alcohol | |

| Carbon Dioxide (CO₂) | 3-(Cyclohex-1-en-1-yl)propanoic acid | Carboxylic Acid |

This table is generated based on the general reactivity of Grignard reagents. libretexts.orglibretexts.org

Rearrangement Reactions in Bromo-Substituted Cyclohexene Systems

Bromo-substituted cyclohexene systems can undergo rearrangement reactions, particularly under conditions that favor the formation of carbocation intermediates, such as in SN1 reactions or in the presence of strong acids. masterorganicchemistry.com These rearrangements are driven by the formation of a more stable carbocation from a less stable one. masterorganicchemistry.com

In the case of this compound, the departure of the bromide ion would initially form a primary carbocation on the ethyl side chain. Primary carbocations are highly unstable. This unstable carbocation can rearrange via a hydride shift, where a hydrogen atom from an adjacent carbon migrates with its pair of electrons to the carbocationic center. masterorganicchemistry.com

This rearrangement would lead to the formation of a more stable secondary or even a tertiary carbocation if the structure allows. The resulting rearranged carbocation can then be trapped by a nucleophile present in the reaction mixture (e.g., a solvent molecule) to give the final product.

Another possibility for rearrangement involves the participation of the cyclohexene double bond, leading to the formation of bicyclic intermediates or products. Such rearrangements are common in systems where a leaving group is positioned appropriately to allow for interaction with the π-electrons of the double bond.

The specific products formed will depend on the reaction conditions and the stability of the possible carbocation intermediates.

Radical Reactions Involving Brominated Cyclohexenes

The presence of a double bond and a bromine atom in this compound makes it susceptible to radical reactions, which are typically initiated by light (hv) or heat. stackexchange.commasterorganicchemistry.com For alkenes like cyclohexene, radical bromination can lead to a competition between two main pathways: radical addition to the double bond and radical substitution at the allylic position. masterorganicchemistry.comacs.org

Advanced Spectroscopic Characterization of 1 2 Bromoethyl Cyclohex 1 Ene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy offers detailed insights into the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. For instance, in derivatives of 1-(2-bromoethyl)cyclohex-1-ene, the protons on the cyclohexene (B86901) ring and the bromoethyl side chain exhibit characteristic chemical shifts. The vinyl proton on the cyclohexene ring typically appears downfield due to the deshielding effect of the double bond.

Coupling constants (J), reported in Hertz (Hz), describe the interaction between neighboring protons and provide information about the dihedral angles between them, aiding in the determination of stereochemistry. rsc.org In complex molecules, overlapping multiplets can be resolved using two-dimensional NMR techniques.

Representative ¹H NMR Data for a this compound Derivative:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Vinyl H | ~5.4 | t | 4.1 |

| -CH₂-Br | ~3.5 | t | 7.5 |

| Allylic -CH₂- | ~2.5 | t | 7.5 |

| Ring -CH₂- | 1.9-2.2 | m | - |

| Ring -CH₂- | 1.5-1.7 | m | - |

Note: This is a representative table; actual values can vary based on the specific derivative and solvent used.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Since the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single peak. acs.org The chemical shifts of carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to.

Typical ¹³C NMR Chemical Shift Ranges for this compound Derivatives:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Quaternary C (C=C) | 135-140 |

| Vinylic CH (C=C) | 120-125 |

| -CH₂-Br | 30-35 |

| Allylic -CH₂- | 30-35 |

| Ring -CH₂- | 20-30 |

Note: This is a representative table; actual values can vary based on the specific derivative and solvent used.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. fiveable.mekurouskilab.com These techniques are instrumental in identifying the functional groups present in a molecule.

In the IR spectrum of this compound, characteristic absorption bands would be expected for C-H stretching and bending vibrations of the alkyl and vinyl groups, as well as a C=C stretching vibration for the cyclohexene ring. The C-Br stretching vibration typically appears in the fingerprint region of the spectrum, usually between 500 and 700 cm⁻¹. researchgate.net

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching vibration of the cyclohexene ring often produces a strong signal in the Raman spectrum. fiveable.me The complementarity of IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule. kurouskilab.com

Characteristic Vibrational Frequencies for this compound:

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| C-H stretch (sp²) | 3000-3100 | IR, Raman |

| C-H stretch (sp³) | 2850-3000 | IR, Raman |

| C=C stretch | 1640-1680 | IR, Raman (often strong) |

| C-H bend | 1300-1475 | IR, Raman |

| C-Br stretch | 500-700 | IR |

Note: This is a representative table; actual values can vary based on the specific derivative and experimental conditions.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC), it allows for the separation and identification of individual components in a mixture. rsc.orgdokumen.pub

GC-MS is a cornerstone technique for analyzing the products of chemical reactions involving this compound. rsc.org The gas chromatograph separates the components of a reaction mixture, and the mass spectrometer provides a mass spectrum for each component, enabling their identification.

Under the high-energy conditions of electron ionization (EI) mass spectrometry, molecules fragment in predictable ways. The fragmentation pattern of this compound provides valuable structural information. The molecular ion peak ([M]⁺) confirms the molecular weight of the compound. nist.govdocbrown.info

Common fragmentation pathways for bromoalkanes include the loss of a bromine radical (•Br) or a hydrogen bromide molecule (HBr). For this compound, a characteristic fragmentation would be the loss of the bromoethyl side chain. Another significant fragmentation pathway for cyclohexene derivatives is the retro-Diels-Alder reaction, which involves the cleavage of the ring. aip.org

GC-MS is extensively used to monitor the progress of reactions involving this compound. zenodo.org By taking small aliquots from the reaction mixture at different time intervals and analyzing them by GC-MS, chemists can track the disappearance of starting materials and the appearance of products. thermofisher.commdpi.com This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Furthermore, GC-MS is crucial for the identification of reaction products, including desired compounds and potential byproducts. diva-portal.org The retention time in the gas chromatogram and the mass spectrum of each peak can be compared to known standards or spectral libraries for positive identification. zenodo.org

Thin-Layer Chromatography (TLC) for Analysis

Thin-Layer Chromatography (TLC) is a fundamental analytical technique widely employed for the qualitative analysis of organic compounds, including this compound and its derivatives. wisc.eduresearchgate.net Its applications include monitoring the progress of chemical reactions, identifying compounds present in a mixture, and providing an indication of a substance's purity. wisc.edu The principle of TLC is based on the differential partitioning of components in a mixture between a stationary phase and a mobile phase. sigmaaldrich.com

The separation process occurs on a plate coated with a thin layer of an adsorbent material, which acts as the stationary phase. sigmaaldrich.com For compounds like this compound, which possess moderate polarity, silica (B1680970) gel (SiO₂) and alumina (B75360) (Al₂O₃) are the most common stationary phases used. wisc.edustudymind.co.uk These polar adsorbents effectively interact with a range of organic compounds. Specifically, silica gel is a versatile stationary phase for a wide variety of molecules. rsc.org

The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate via capillary action. wisc.edu The choice of mobile phase is critical for achieving effective separation. For haloalkenes and related structures, which are relatively non-polar, a non-polar solvent or a mixture of a non-polar and a slightly more polar solvent is typically used. chromatographyonline.com Common mobile phases for such analyses include pure hexane (B92381) or mixtures of petroleum ether (or hexanes) and ethyl acetate (B1210297). dergipark.org.trrsc.org The polarity of the mobile phase is adjusted to control the movement of the compounds up the plate. interchim.com A less polar mobile phase will result in lower retention factor (Rf) values, while a more polar mobile phase will cause compounds to travel further up the plate, leading to higher Rf values. sigmaaldrich.cominterchim.com

The retention factor (Rf) is a key parameter calculated in TLC, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. sigmaaldrich.com This value is characteristic for a specific compound under a defined set of conditions (stationary phase, mobile phase, and temperature).

While specific TLC data for this compound is not extensively documented in publicly available literature, the analysis of its structural analogs and derivatives provides insight into the typical conditions used. Research on related brominated cyclohexene derivatives often utilizes silica gel plates for separation.

Detailed findings from the analysis of related compounds are presented below:

| Compound | Stationary Phase | Mobile Phase (v/v) | Rf Value |

| 1,2-bis(bromomethyl)cyclohex-1-ene | Silica Gel | Hexane | 0.65 dergipark.org.tr |

| 3-bromo-1,2-bis(bromomethyl)cyclohex-1-ene | Silica Gel | Hexane | Not specified, but separated from the dibromo adduct dergipark.org.tr |

| A silyl (B83357) enol ether derivative of cyclohexenone | Silica Gel (pre-treated with 0.1% Et₃N) | 100% Hexanes | 0.47 semanticscholar.org |

| 3-(Bromomethyl)-1-tosylpyrrolidine | Silica Gel 60 F254 | Ethyl Acetate / Petroleum Ether (1:5) | 0.26 rsc.org |

| 4-(Bromomethyl)-2-phenyl-1-tosylpyrrolidine | Silica Gel 60 F254 | Ethyl Acetate / Petroleum Ether (1:5) | 0.31 rsc.org |

| 3-(Bromomethyl)-4-methyl-1-tosylpyrrolidine | Silica Gel 60 F254 | Ethyl Acetate / Petroleum Ether (1:5) | 0.28 rsc.org |

The data demonstrates the utility of silica gel as a stationary phase and hydrocarbon-based eluents for the chromatographic separation of brominated organic compounds. By adjusting the polarity of the mobile phase, for instance by adding small amounts of ethyl acetate to hexane, the Rf values can be optimized to achieve clear separation between starting materials, products, and byproducts during the synthesis or analysis of this compound and its derivatives.

Computational Chemistry Approaches for 1 2 Bromoethyl Cyclohex 1 Ene

Density Functional Theory (DFT) Calculations for Geometries and Electronic Structure

Theoretical calculations, including DFT, have been employed to compare the stabilities of isomers of related bromo-cycloalkenes. tubitak.gov.tr For instance, in a study on the bromination of 1-cyclopent-1-en-1-ylbenzene, DFT calculations at the B3LYP/6-31G(d) level of theory were used to determine the relative stabilities of the resulting bromo-substituted isomers. tubitak.gov.tr This level of theory has been shown to provide reliable results for the geometries and relative energies of organic molecules. tubitak.gov.trjst.go.jp Similarly, DFT could be used to analyze the electronic structure of 1-(2-bromoethyl)cyclohex-1-ene, providing insights into the distribution of electron density, electrostatic potential, and the nature of the chemical bonds within the molecule. Such calculations are crucial for understanding the molecule's reactivity. chemrxiv.org

Table 1: Representative DFT Functionals and Basis Sets for Halogenated Hydrocarbons

| Functional | Basis Set | Description |

|---|---|---|

| B3LYP | 6-31G(d) | A popular hybrid functional often used for geometry optimizations and energy calculations of organic molecules. tubitak.gov.trjst.go.jp |

| PW6B95D3 | def2-TZVPP | A functional with dispersion corrections, suitable for calculations involving non-covalent interactions and reaction barrier heights. chemrxiv.org |

Molecular Orbital Theory and Energy Gap Analysis

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of a set of molecular orbitals that are spread across the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. nist.gov A large HOMO-LUMO gap generally implies high stability and low reactivity, while a small gap suggests the molecule is more likely to undergo chemical reactions.

For this compound, the HOMO would likely be associated with the electron-rich carbon-carbon double bond (π orbital), while the LUMO would be associated with the antibonding orbitals, possibly the C-Br σ* orbital. The energy of these frontier orbitals can be calculated using various computational methods, including DFT and Hartree-Fock (HF) theory. tubitak.gov.tr Analyzing the shapes and energies of the HOMO and LUMO can predict how the molecule will interact with other reagents. For example, the HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to regions prone to nucleophilic attack.

Transition State Analysis and Reaction Pathway Modeling

Computational chemistry is invaluable for studying the mechanisms of chemical reactions by modeling the transition states and reaction pathways. A transition state is a high-energy, transient species that exists at the peak of the energy profile connecting reactants and products. By locating and characterizing the transition state structure, chemists can calculate the activation energy of a reaction, which is a critical factor in determining the reaction rate. researchgate.net

For this compound, transition state analysis could be used to investigate various potential reactions, such as nucleophilic substitution at the carbon bearing the bromine atom or addition reactions across the double bond. For example, in the study of alkene bromination, computational methods have been used to model the transition states for different proposed mechanisms, including those involving bridged bromonium ion intermediates. tubitak.gov.trresearchgate.net DFT calculations can map out the entire reaction coordinate, providing a detailed energy profile of the reaction pathway and helping to elucidate the step-by-step mechanism. chemrxiv.org

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are called conformers. For a flexible molecule like this compound, which contains a cyclohexene (B86901) ring and a bromoethyl side chain, numerous conformers are possible.

Computational methods can be used to perform a systematic search for different conformers and calculate their relative energies to identify the most stable (lowest energy) conformations. mdpi.com This is achieved by mapping out the potential energy surface (PES) of the molecule as a function of its dihedral angles. nih.gov For the cyclohexene ring, the half-chair is the most stable conformation. The orientation of the 2-bromoethyl group relative to the ring will give rise to different conformers with varying energies due to steric interactions. libretexts.org Understanding the preferred conformation is crucial as it can significantly influence the molecule's reactivity and physical properties. For instance, the accessibility of the reactive sites can be dependent on the dominant conformation. cardiff.ac.uk

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-cyclopent-1-en-1-ylbenzene |

Applications of 1 2 Bromoethyl Cyclohex 1 Ene in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Molecules

1-(2-Bromoethyl)cyclohex-1-ene serves as a crucial intermediate in the assembly of more complex molecules. Its utility stems from the differential reactivity of its two bromine-containing functional groups. The bromoethyl side chain allows for the formation of organometallic reagents, such as Grignard reagents, which can then participate in carbon-carbon bond-forming reactions. For instance, the Grignard reagent derived from this compound can react with electrophiles like diethyl oxalate (B1200264) to create α-keto esters. tandfonline.comtandfonline.com This transformation introduces new functional groups and extends the carbon skeleton, paving the way for subsequent cyclizations and functional group manipulations.

The presence of the cyclohexene (B86901) ring provides a scaffold that can be further modified through various reactions, including hydrogenations, epoxidations, and dihydroxylations, allowing for the introduction of stereocenters and additional functionality. This dual reactivity makes it a strategic component for synthesizing intricate polycyclic and heterocyclic systems.

Building Block in the Synthesis of Natural Products

The structural framework provided by this compound is particularly well-suited for the total synthesis of certain natural products, especially those containing fused or spirocyclic ring systems.

A significant application of this compound is demonstrated in the total synthesis of Fasicularin, a tricyclic marine alkaloid isolated from the ascidian Nephteis fasicularis. tandfonline.comtandfonline.com Fasicularin exhibits cytotoxicity and possesses a complex structure featuring a trans-1-azadecalin system fused to a piperidine (B6355638) ring. tandfonline.com

In a reported synthetic route, this compound is the starting material for constructing the spirocyclic BC-ring system of the alkaloid. tandfonline.comtandfonline.com The synthesis begins with the preparation of a Grignard reagent from the bromoethyl side chain of the compound. This organometallic intermediate is then reacted with diethyl oxalate to yield an α-keto ester. tandfonline.comtandfonline.com This key step establishes the foundational carbon framework for the subsequent cyclization events that form the intricate, nitrogen-containing core of Fasicularin. The entire synthetic strategy hinges on the initial transformation of this specific building block. paris-saclay.fr

Key Reaction in Fasicularin Synthesis

| Reactant 1 | Reactant 2 | Product | Significance | Reference |

|---|

Precursor for Advanced Materials Development

The structural features of this compound and related derivatives make them potential precursors for the development of advanced materials, such as polymers and liquid crystals. The cyclohexene ring can impart specific conformational rigidity and thermal properties to a polymer backbone or a liquid crystalline mesogen.

While direct use of this compound in liquid crystal synthesis is not extensively documented, closely related structures are pivotal in creating liquid crystalline materials. Synthetic strategies for new liquid crystalline cyclohexene and cyclohexane (B81311) derivatives often employ bromoethyl-functionalized precursors. tandfonline.com For example, 3,6-disubstituted cyclohex-2-enones, which are key intermediates for liquid crystals, can be synthesized through the condensation of 2-bromoethyl ketones with acetoacetic esters. tandfonline.comtandfonline.com This methodology highlights the importance of the bromoethyl ketone moiety, a structure that can be derived from or is analogous to this compound, in building the core mesogenic units.

The general approach involves using the bromo-functionalized side chain to construct a substituted cyclohexene or cyclohexane ring, which often forms the central, rigid part of the liquid crystal molecule responsible for its mesomorphic properties. tandfonline.comresearchgate.net Patents related to liquid crystal compositions also list brominated cyclohexane derivatives as potential components, underscoring the relevance of this class of compounds in the field.

Utility in the Development of Novel Synthetic Methodologies

The application of this compound in multi-step total synthesis exemplifies its utility in devising new synthetic methodologies. Its bifunctional nature allows for sequential and selective reactions, enabling chemists to develop innovative routes to complex targets. The synthesis of Fasicularin, for example, showcases a strategy where one part of the molecule (the bromoethyl group) is used to initiate a sequence of reactions to build a complex ring system, while the other part (the cyclohexene double bond) is reserved for later-stage transformations. tandfonline.comtandfonline.com

This strategic use of a relatively simple starting material to orchestrate a complex series of bond-forming events is a hallmark of modern synthetic chemistry. The unique reactivity of this compound allows it to be a valuable tool for exploring new synthetic pathways and for the development of efficient and stereoselective methods for constructing challenging molecular architectures.

Q & A

Basic Research Questions

Q. What are the common laboratory-scale synthesis routes for 1-(2-Bromoethyl)cyclohex-1-ene, and how can selectivity be ensured?

- Methodology : A typical approach involves bromination of 1-vinylcyclohexene or allylic bromination using reagents like bromosuccinimide (NBS) in a halogenated solvent (e.g., ) under radical initiation (e.g., UV light or AIBN) . Temperature control (0–25°C) and stoichiometric monitoring via TLC/GC-MS are critical to avoid over-bromination. For regioselectivity, steric effects of the cyclohexene ring and electronic factors guide bromine addition to the allylic position .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : NMR identifies the cyclohexene protons (δ 5.4–5.8 ppm, olefinic) and bromoethyl group (δ 3.4–3.6 ppm, CHBr). NMR distinguishes sp carbons (100–130 ppm) and brominated sp carbons (30–40 ppm) .

- IR : Stretching vibrations for C=C (1640–1680 cm) and C-Br (560–650 cm) confirm functional groups .

- X-ray crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) refine single-crystal data to resolve bond lengths and angles .

Advanced Research Questions

Q. How does the bromoethyl substituent influence the reactivity of this compound in Diels-Alder reactions?

- Methodology : The electron-withdrawing bromoethyl group increases the electrophilicity of the cyclohexene diene, accelerating reaction with electron-rich dienophiles. Steric hindrance from the substituent may favor endo selectivity. Kinetic studies under varying temperatures (0–60°C) and DFT calculations (e.g., Gaussian) can map transition states .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodology :

- Thermal stability : Accelerated degradation studies (TGA/DSC) reveal decomposition above 80°C, with HBr elimination forming cyclohexene derivatives.

- Light sensitivity : Store in amber vials at 0–6°C to prevent radical-mediated decomposition .

- Moisture : Karl Fischer titration monitors water content; anhydrous or molecular sieves are recommended for long-term storage .

Q. How can researchers resolve contradictions in reported purity data for this compound?

- Methodology :

- Analytical cross-validation : Combine HPLC (e.g., Newcrom R1 column, acetonitrile/water gradient) with GC-MS to quantify impurities like 1-bromoethylcyclohexane .

- Reference standards : Compare retention times and spectral data with authenticated samples from CAS or PubChem .

- Statistical analysis : Apply Grubbs’ test to identify outliers in replicated synthesis batches .

Methodological Tables

| Key Reaction Parameters for Bromination |

|---|

| Parameter |

| --------------------- |

| Solvent |

| Temperature |

| Initiator |

| Reaction Time |

| Stability Data |

|---|

| Condition |

| -------------------- |

| >80°C |

| UV exposure |

| Moisture (>5% RH) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.